N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6OS/c1-3-22(4-2)13(24)9-25-16-14-15(18-10-19-16)23(21-20-14)12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNUQCSPOMLBLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors.
Biochemical Pathways
Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways.
Biological Activity
N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure
The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its interaction with biological targets.
Anticancer Properties
Research has shown that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported IC50 values of approximately 18.1 µM against MCF-7 breast cancer cells and 46.9 µM against HCT-116 colon cancer cells, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It has been observed that compounds with similar structures can induce proteasome-mediated degradation of tubulin, resulting in reduced microtubule networks within cells . This suggests that this compound may follow a similar pathway.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Another significant aspect of this compound's biological activity is its potential as a VEGFR inhibitor. Compounds containing the 4-fluorophenyl unit have shown promising inhibitory activity against VEGFR-2 with an IC50 value of 0.039 µM . This inhibition is crucial in cancer therapy as it can prevent tumor angiogenesis.
Research Findings and Case Studies
Scientific Research Applications
Anticancer Activity
Research has demonstrated that N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits promising anticancer properties. A study indicated that derivatives of triazolo[4,5-d]pyrimidines show significant activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR study highlighted that modifications on the triazole and pyrimidine rings could enhance the compound's potency against cancer cells. For instance, substituents on the phenyl ring were shown to affect binding affinity to target proteins such as Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Research into related thiazole and triazole derivatives has shown efficacy against various bacterial strains. The thioacetamide moiety is believed to play a crucial role in this activity by disrupting bacterial cell wall synthesis or function .
Neuroprotective Effects
Emerging studies suggest that compounds with similar structures may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is an area of active investigation .
Comparison with Similar Compounds
Structural Analogues with Triazolo[4,5-d]Pyrimidine Cores
Key Observations :
Analogues with Varied Core Structures
Key Observations :
- Core Flexibility: Pyrazolo[1,5-a]pyrimidine (F-DPA) and [1,2,4]triazolo[4,3-c]pyrimidinone cores exhibit distinct electronic profiles, affecting binding to biological targets .
- Pharmacological Divergence : SC241’s methoxyethyl groups favor CNS activity, whereas vicasinabin’s tetrazolylmethyl group directs CB2 receptor targeting .
Melting Points :
NMR Trends :
- The 4-fluorophenyl group in the target compound would show characteristic aromatic signals at δ ~7.4–7.6 ppm (cf. δ 7.35–7.42 ppm in ) .
Preparation Methods
Cyclization of 3-Amino-1,2,4-Triazole Derivatives
The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A representative protocol involves:
- Starting material : 3-Amino-1-(4-fluorophenyl)-1H-1,2,4-triazole (prepared via hydrazine-aryl isocyanate coupling).
- Cyclization : Reacting with ethyl acetoacetate in acetic acid under reflux (12–24 hours).
- Intermediate : Forms 7-hydroxy-3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine.
Key conditions :
Chlorination at the 7-Position
Phosphorus Oxychloride-Mediated Chlorination
The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃):
- Reagents : POCl₃ (5–10 equivalents), catalytic N,N-dimethylaniline.
- Conditions : Reflux for 4–6 hours.
- Product : 7-Chloro-3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine.
| Parameter | Value |
|---|---|
| Temperature | 110–120°C |
| Yield | 80–90% |
| Purity (HPLC) | >95% |
Alternative Synthetic Routes
One-Pot Multicomponent Approach
A streamlined method involves concurrent cyclization and functionalization:
- Components :
- 4-Fluorophenyl isocyanate.
- Ethyl acetoacetate.
- N,N-Diethyl-2-mercaptoacetamide.
- Catalyst : ZnCl₂ or morpholine.
- Conditions : Reflux in ethanol for 24 hours.
Advantages :
Optimization and Scale-Up Considerations
Industrial-Scale Production
For kilogram-scale synthesis, continuous flow reactors are employed to enhance efficiency:
- Chlorination : POCl₃ is introduced via automated dosing to control exothermic reactions.
- Substitution : Thiolate intermediates are generated under inert atmosphere (N₂) to prevent oxidation.
Critical Parameters :
- Purity of intermediates: ≥98% (by GC-MS).
- Solvent recovery: DMF is recycled via distillation.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 8.72 (s, 1H, pyrimidine-H).
- δ 7.85–7.89 (m, 2H, fluorophenyl-H).
- δ 4.21 (q, J = 7.1 Hz, 4H, CH₂CH₃).
- δ 3.52 (s, 2H, SCH₂).
ESI-MS : m/z 360.41 [M+H]⁺ (calculated for C₁₆H₁₇FN₆OS).
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Synthesis | 60% | High | Moderate | Moderate |
| Multicomponent | 55% | Medium | High | High |
| Continuous Flow | 70% | High | High | High |
Challenges and Mitigation Strategies
Common Issues
Purification Techniques
- Column chromatography (silica gel, ethyl acetate/hexane).
- Recrystallization from ethanol/water mixtures.
Q & A
Q. Optimization Methods :
- Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for yield and purity .
- Monitor reaction progress via HPLC or TLC with UV visualization .
How does the fluorophenyl substituent influence the compound’s binding affinity to kinase targets, and what structural analogs are recommended for structure-activity relationship (SAR) studies?
Answer (Advanced):
The 4-fluorophenyl group enhances lipophilicity and π-π stacking with kinase active sites (e.g., CDKs or tyrosine kinases). SAR studies should compare analogs with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
